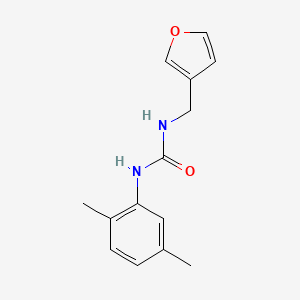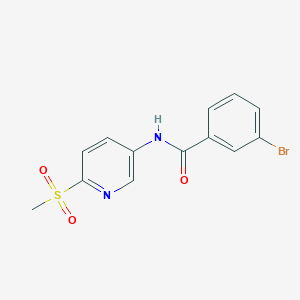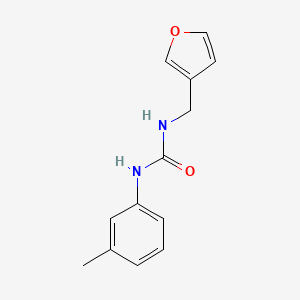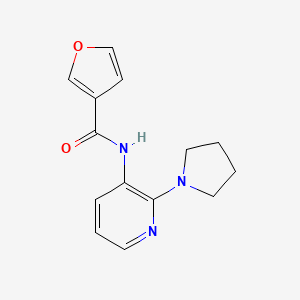
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has gained significant attention in recent years due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to a decrease in ribosomal RNA synthesis and subsequent inhibition of protein synthesis, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to cell cycle arrest and apoptosis, ultimately resulting in the inhibition of tumor growth. In addition, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is its specificity for RNA polymerase I transcription, which makes it a promising candidate for cancer treatment. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been shown to have limited efficacy in certain cancers, such as lung cancer.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide. One area of focus is the identification of biomarkers that can predict response to N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide treatment. Additionally, there is a need for the development of more potent and soluble analogs of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide in humans.
In conclusion, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is a promising small molecule inhibitor of RNA polymerase I transcription that has potential therapeutic applications in cancer treatment. Its specificity for RNA polymerase I transcription and minimal toxicity in normal cells make it a promising candidate for cancer treatment. However, further research is needed to optimize its efficacy and evaluate its safety in humans.
Synthesemethoden
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide is synthesized through a multi-step process that involves the coupling of 3-bromo-2-pyrrolidinone with 3-aminopyridine, followed by a Suzuki coupling reaction with cyclohex-3-ene-1-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It specifically targets RNA polymerase I transcription, which is upregulated in many cancers, including breast, pancreatic, and hematological cancers. In preclinical studies, N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-pyrrolidin-1-ylpyridin-3-yl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c20-16(13-7-2-1-3-8-13)18-14-9-6-10-17-15(14)19-11-4-5-12-19/h1-2,6,9-10,13H,3-5,7-8,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAOFDJAPOFEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=N2)NC(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7527105.png)


![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,3-dimethylbenzamide](/img/structure/B7527148.png)


![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide](/img/structure/B7527162.png)


![1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide](/img/structure/B7527193.png)
